molecular formula C12H8BrN3O3 B3491785 N-(5-bromopyridin-2-yl)-3-nitrobenzamide

N-(5-bromopyridin-2-yl)-3-nitrobenzamide

Cat. No.: B3491785
M. Wt: 322.11 g/mol
InChI Key: MVBBVNQWNCGZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromopyridin-2-yl)-3-nitrobenzamide: is an organic compound that belongs to the class of amides It contains a pyridyl ring substituted with a bromine atom at position 2 and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-3-nitrobenzamide typically involves the acylation of 5-bromopyridin-2-amine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

    Nucleophilic Aromatic Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products:

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry: N-(5-bromopyridin-2-yl)-3-nitrobenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds with potential biological activities .

Biology and Medicine: This compound is investigated for its potential as a pharmacophore in drug discovery.

Industry: In the materials science field, this compound can be used in the development of novel polymers and materials with specific electronic properties .

Mechanism of Action

The exact mechanism of action of N-(5-bromopyridin-2-yl)-3-nitrobenzamide is not well-documented. it is believed that the compound interacts with specific molecular targets through its nitro and bromopyridyl functional groups. These interactions may involve hydrogen bonding, π-π stacking, and electrostatic interactions, which can influence the biological activity of the compound.

Comparison with Similar Compounds

Uniqueness: N-(5-bromopyridin-2-yl)-3-nitrobenzamide is unique due to its combination of a nitrobenzamide moiety and a bromopyridyl ring. This structural arrangement provides distinct electronic properties and reactivity patterns, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O3/c13-9-4-5-11(14-7-9)15-12(17)8-2-1-3-10(6-8)16(18)19/h1-7H,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBBVNQWNCGZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromopyridin-2-yl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromopyridin-2-yl)-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(5-bromopyridin-2-yl)-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(5-bromopyridin-2-yl)-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(5-bromopyridin-2-yl)-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(5-bromopyridin-2-yl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.